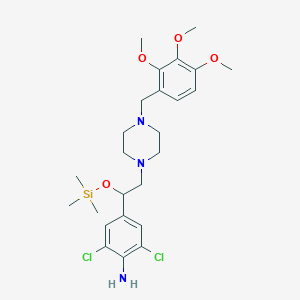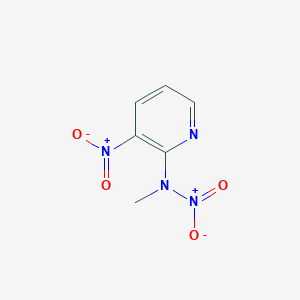
N-methyl-N-(3-nitropyridin-2-yl)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(3-nitropyridin-2-yl)nitramide, also known as MNPN, is a highly energetic compound that has gained significant attention in the field of energetic materials research. MNPN has been synthesized and studied for its potential use in military and industrial applications due to its high energy content and stability.
Mecanismo De Acción
N-methyl-N-(3-nitropyridin-2-yl)nitramide releases energy through a process known as combustion. When N-methyl-N-(3-nitropyridin-2-yl)nitramide is ignited, it rapidly decomposes, releasing large amounts of heat and gas. The gas produced can be used to generate propulsion or to create an explosion.
Efectos Bioquímicos Y Fisiológicos
Due to its potential use in explosives and propellants, N-methyl-N-(3-nitropyridin-2-yl)nitramide has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe burns and respiratory problems if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(3-nitropyridin-2-yl)nitramide has several advantages for use in lab experiments. It is stable and easy to handle, making it a good candidate for use in experiments involving energetic materials. However, N-methyl-N-(3-nitropyridin-2-yl)nitramide is highly toxic and requires careful handling to avoid injury.
Direcciones Futuras
There are several potential future directions for research involving N-methyl-N-(3-nitropyridin-2-yl)nitramide. One area of interest is the development of more efficient and stable energetic materials for use in military and industrial applications. Another area of interest is the study of N-methyl-N-(3-nitropyridin-2-yl)nitramide's potential use in rocket propulsion systems. Additionally, research into the toxicity and safety of N-methyl-N-(3-nitropyridin-2-yl)nitramide is needed to ensure safe handling and use in future applications.
Métodos De Síntesis
N-methyl-N-(3-nitropyridin-2-yl)nitramide can be synthesized through a two-step process involving the reaction of 2-chloro-3-nitropyridine with methylamine followed by the reaction of the resulting intermediate with nitric acid. The resulting compound is a yellow crystalline solid that is stable and easy to handle.
Aplicaciones Científicas De Investigación
N-methyl-N-(3-nitropyridin-2-yl)nitramide has been extensively studied for its use as an energetic material in the field of military and industrial applications. It has been found to have a high energy content and good stability, making it a potential candidate for use in explosives, propellants, and pyrotechnics.
Propiedades
Número CAS |
103698-07-3 |
|---|---|
Nombre del producto |
N-methyl-N-(3-nitropyridin-2-yl)nitramide |
Fórmula molecular |
C6H6N4O4 |
Peso molecular |
198.14 g/mol |
Nombre IUPAC |
N-methyl-N-(3-nitropyridin-2-yl)nitramide |
InChI |
InChI=1S/C6H6N4O4/c1-8(10(13)14)6-5(9(11)12)3-2-4-7-6/h2-4H,1H3 |
Clave InChI |
YMVRDIXJHCUIHT-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=CC=N1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CN(C1=C(C=CC=N1)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
2-Pyridinamine,N-methyl-N,3-dinitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




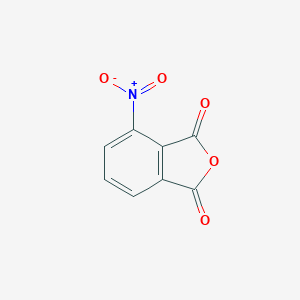

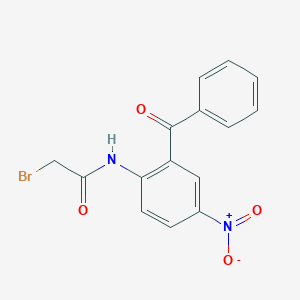

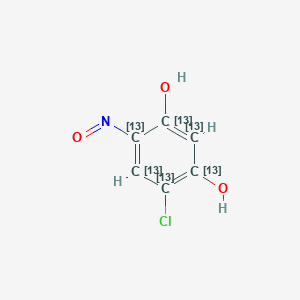


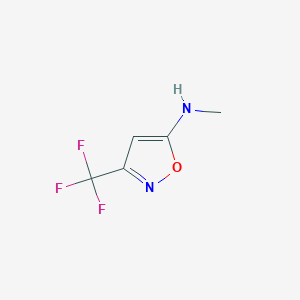

![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)
